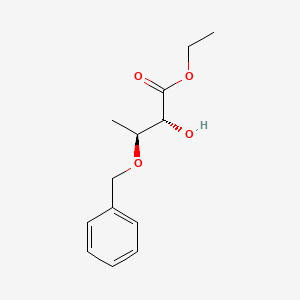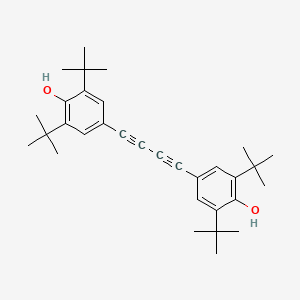
Phenol, 4,4'-(1,3-butadiyne-1,4-diyl)bis[2,6-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4,4’-(1,3-butadiyne-1,4-diyl)bis[2,6-bis(1,1-dimethylethyl)- is a complex organic compound with the molecular formula C32H38O4. It is known for its unique structure, which includes a butadiyne linkage between two phenol groups, each substituted with tert-butyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1,3-butadiyne-1,4-diyl)bis[2,6-bis(1,1-dimethylethyl)- typically involves the coupling of two phenol derivatives through a butadiyne linkage. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts to couple terminal alkynes. The reaction conditions often include the use of solvents like pyridine or dimethylformamide (DMF) and the presence of oxygen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4,4’-(1,3-butadiyne-1,4-diyl)bis[2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The butadiyne linkage can be reduced to a butane linkage using hydrogenation catalysts such as palladium on carbon.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Oxidation: Quinones.
Reduction: Saturated hydrocarbons.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 4,4’-(1,3-butadiyne-1,4-diyl)bis[2,6-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Phenol, 4,4’-(1,3-butadiyne-1,4-diyl)bis[2,6-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets. The phenol groups can participate in hydrogen bonding and electron transfer reactions, while the butadiyne linkage provides rigidity and conjugation. These interactions can affect biological pathways and molecular stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-: Similar structure but with a methylene linkage instead of a butadiyne linkage.
Phenol, 2,6-bis(1,1-dimethylethyl)-: Lacks the butadiyne linkage and has only one phenol group.
Uniqueness
Phenol, 4,4’-(1,3-butadiyne-1,4-diyl)bis[2,6-bis(1,1-dimethylethyl)- is unique due to its butadiyne linkage, which imparts distinct electronic and structural properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
822411-39-2 |
|---|---|
Molekularformel |
C32H42O2 |
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[4-(3,5-ditert-butyl-4-hydroxyphenyl)buta-1,3-diynyl]phenol |
InChI |
InChI=1S/C32H42O2/c1-29(2,3)23-17-21(18-24(27(23)33)30(4,5)6)15-13-14-16-22-19-25(31(7,8)9)28(34)26(20-22)32(10,11)12/h17-20,33-34H,1-12H3 |
InChI-Schlüssel |
XXNGCWIPNOHMCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C#CC#CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


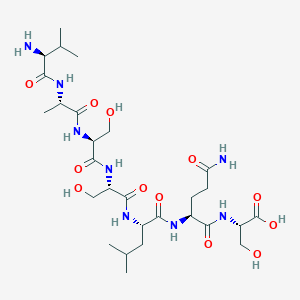
![N,N'-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14229587.png)
![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)
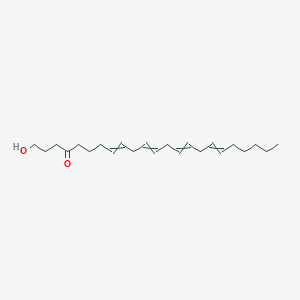
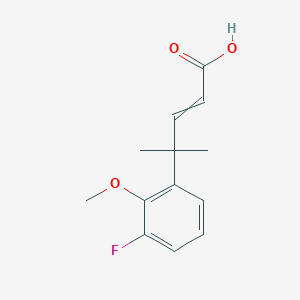
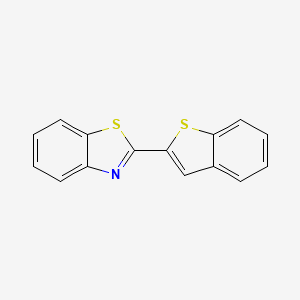
![2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro-](/img/structure/B14229608.png)
![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)
![1-[3-(Dimethylamino)phenyl]butane-1,3-dione](/img/structure/B14229628.png)
![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)
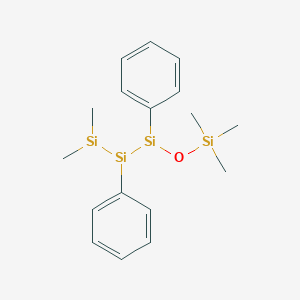

![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)
